molecular formula C9H22N2 B13591465 (3-Aminopropyl)(methyl)pentylamine

(3-Aminopropyl)(methyl)pentylamine

Cat. No.: B13591465
M. Wt: 158.28 g/mol
InChI Key: IYORFDMJPMUUQE-UHFFFAOYSA-N
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Description

(3-Aminopropyl)(methyl)pentylamine is an organic compound with the molecular formula C9H22N2 It is a type of amine, specifically a secondary amine, characterized by the presence of an amino group attached to a propyl chain, a methyl group, and a pentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminopropyl)(methyl)pentylamine typically involves the reaction of 3-aminopropylamine with methylpentyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions include maintaining a temperature range of 50-70°C and using an inert solvent like toluene or dichloromethane to dissolve the reactants.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the purification of the final product through distillation or recrystallization to achieve the desired purity levels. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Aminopropyl)(methyl)pentylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group in this compound can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include mild heating and an aqueous medium.

    Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditions involve anhydrous solvents and controlled temperatures.

    Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate; reaction conditions include moderate heating and the use of inert solvents.

Major Products Formed

    Oxidation: Amine oxides

    Reduction: Secondary and tertiary amines

    Substitution: Substituted amines with various alkyl groups

Scientific Research Applications

(3-Aminopropyl)(methyl)pentylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, surfactants, and as an intermediate in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of (3-Aminopropyl)(methyl)pentylamine involves its interaction with various molecular targets, primarily through its amino group. It can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The compound may also act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    (3-Aminopropyl)triethoxysilane: Similar in structure but contains a triethoxysilane group instead of a methylpentyl group.

    (3-Aminopropyl)methylamine: Lacks the pentyl chain, making it less hydrophobic compared to (3-Aminopropyl)(methyl)pentylamine.

    N,N-Dimethyl-1,3-propanediamine: Contains two methyl groups attached to the nitrogen atoms, differing in its substitution pattern.

Uniqueness

This compound is unique due to its specific combination of an amino group, a methyl group, and a pentyl chain, which imparts distinct chemical properties and reactivity. This combination allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in research and industry.

Properties

Molecular Formula

C9H22N2

Molecular Weight

158.28 g/mol

IUPAC Name

N'-methyl-N'-pentylpropane-1,3-diamine

InChI

InChI=1S/C9H22N2/c1-3-4-5-8-11(2)9-6-7-10/h3-10H2,1-2H3

InChI Key

IYORFDMJPMUUQE-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(C)CCCN

Origin of Product

United States

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